Stachyflin

Description

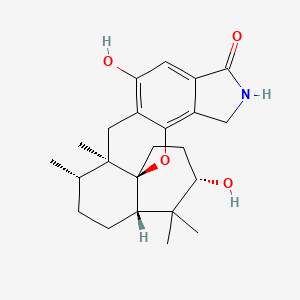

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H31NO4 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(1S,13R,14S,17S,19S)-10,19-dihydroxy-13,14,18,18-tetramethyl-2-oxa-6-azapentacyclo[11.8.0.01,17.03,11.04,8]henicosa-3,8,10-trien-7-one |

InChI |

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-23(17)22(12,4)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17-,18-,22+,23-/m0/s1 |

InChI Key |

KUWCILGWLAWLGB-SFJHCMNLSA-N |

SMILES |

CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)CC[C@@H](C2(C)C)O |

Canonical SMILES |

CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |

Synonyms |

stachyflin |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Early Synthetic Endeavors and Challenges

Early synthetic efforts towards Stachyflin focused on constructing its intricate core structure. These initial approaches faced considerable challenges, primarily related to the stereochemical control required to assemble the complex pentacyclic framework.

Pioneering Approaches to the Core Structure

One of the early reported total syntheses of (±)-stachyflin was achieved by Mori et al. in 1998. This racemic synthesis built the ABCDE ring system step-by-step, starting from 2,3-dimethylcyclohexanone, which served as the B ring of the target molecule acs.org. This linear approach, while demonstrating the feasibility of constructing the core, highlighted the complexity and the number of steps required for assembling the complete pentacyclic system.

Investigations into Racemization Control

Controlling racemization during the synthesis of complex chiral molecules like this compound is a critical challenge. Racemization can occur at various steps, particularly those involving enolizable centers or harsh reaction conditions ru.nlpeptide.com. While the provided search results specifically mention unexpected partial racemization observed during the acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-ethanediol (B42446) and TsOH under classical experimental conditions in the course of work on bioactive natural products, detailed investigations specifically into racemization control during this compound synthesis are not extensively elaborated upon in the provided snippets researchgate.net. However, the emphasis on enantioselective synthesis strategies in later approaches underscores the importance of controlling stereochemistry throughout the synthetic route beilstein-journals.orgrsc.orgresearchgate.netrsc.org.

Total Synthesis Approaches for this compound and its Stereoisomers

Significant progress has been made in the total synthesis of this compound, with a focus on developing efficient and enantioselective routes. These approaches often employ powerful cascade reactions and metal-catalyzed cross-coupling methodologies to construct the complex molecular framework.

Enantioselective Synthesis Strategies

The development of enantioselective routes has been a major goal in this compound synthesis to obtain the biologically active (+)-stereoisomer beilstein-journals.orgrsc.orgresearchgate.netrsc.org. Several strategies have been explored to achieve the required stereochemical control.

A key strategy in the enantioselective total synthesis of (+)-stachyflin involves Lewis acid-induced cascade reactions. Notably, a BF3·Et2O-induced domino epoxide-opening/rearrangement/cyclization reaction has been successfully employed to stereoselectively construct the requisite pentacyclic ring system in a single step beilstein-journals.orgrsc.orgresearchgate.netrsc.org. This cascade reaction is crucial for efficiently building the complex ABCDE ring system with the correct cis-fused AB and BC ring junctions rsc.org.

One enantioselective total synthesis of (+)-stachyflin utilized a BF3·Et2O-induced domino epoxide-opening/rearrangement/cyclization reaction of a suitable epoxide precursor to form the pentacyclic core beilstein-journals.orgrsc.orgrsc.org. This method allowed for the stereoselective formation of the complex ring system in a highly efficient manner rsc.org. Preliminary examinations of this acid-induced domino reaction using various Lewis or Brønsted acids revealed that BF3·Et2O provided the best results, although unidentified byproducts were also observed acs.org. Quantum chemical calculations have been performed to rationalize the mechanism of this cascade reaction, investigating possible intermediary carbocations and transition states researchgate.net.

Metal-catalyzed cross-coupling methodologies have also played a significant role in the total synthesis of this compound, particularly for constructing key carbon-carbon bonds. The Negishi cross-coupling reaction, which involves coupling organic halides or triflates with organozinc compounds in the presence of a palladium or nickel catalyst, has proven to be a powerful tool in organic synthesis, including the synthesis of natural products researchgate.netdntb.gov.uanih.gov.

In the total synthesis of (+)-stachyflin, a challenging sp²-sp³ Negishi cross-coupling reaction has been employed to construct the crucial C15-C16 bond, which connects the arene and decalin subunits researchgate.netresearchgate.netfu-berlin.de. This coupling reaction between an isoindolinone and a dehydrodecalin derivative was reported by Haut et al. and Wildermuth et al., utilizing a Pd-SPhos G2 catalyst and SPhos ligand in dimethylacetamide researchgate.netresearchgate.net. This highlights the utility of Negishi cross-coupling in assembling the distinct molecular fragments of this compound researchgate.net.

Metal-catalyzed cross-coupling reactions, in general, proceed through key steps including oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds nih.gov. The application of these methodologies, such as the Negishi cross-coupling, provides convergent strategies for joining complex fragments, which is essential for the efficient synthesis of molecules like this compound researchgate.netresearchgate.netfu-berlin.de.

| Synthetic Strategy | Key Reaction/Method | Outcome | Citation(s) |

| Early Racemic Synthesis | Step-by-step construction from 2,3-dimethylcyclohexanone | (±)-Stachyflin | acs.org |

| Enantioselective Total Synthesis | BF3·Et2O-induced domino epoxide-opening/rearrangement/cyclization | (+)-Stachyflin pentacyclic core, stereoselective formation | beilstein-journals.orgrsc.orgresearchgate.netrsc.org |

| Enantioselective Total Synthesis | sp²-sp³ Negishi cross-coupling | Formation of C15-C16 bond connecting arene and decalin subunits in (+)-Stachyflin synthesis | researchgate.netresearchgate.netfu-berlin.de |

| Enantioselective Total Synthesis | Lewis acid-catalyzed cyclization for cis-decalin framework installation | Installation of cis-decalin framework in (+)-Stachyflin synthesis | researchgate.netfu-berlin.de |

| Enantioselective Total Synthesis (Katoh group) | Lewis acid induced domino epoxide-opening/rearrangement/cyclization cascade | (+)-Stachyflin in 25 steps with 2.6% overall yield | beilstein-journals.org |

| Enantioselective Total Synthesis (Haut and Wildermuth groups) | sp²-sp³ Negishi cross-coupling reaction of isoindolinone with dehydrodecalin | (+)-Stachyflin using Pd-SPhos G2 catalyst, SPhos ligand, and dimethylacetamide | researchgate.netresearchgate.net |

Auxiliary-Controlled Asymmetric Constructions

Auxiliary-controlled asymmetric constructions have been employed to achieve enantioselective synthesis of key subunits of this compound, particularly the decalin core. One approach involves an auxiliary-controlled Diels-Alder reaction to enantioselectively construct the decalin subunit. researchgate.netuni-muenchen.denih.gov This strategy utilizes a chiral auxiliary to direct the stereochemical outcome of the cycloaddition, enabling the formation of the desired enantiomer of the decalin framework. researchgate.netuni-muenchen.denih.govyork.ac.uk For instance, a modular synthetic strategy for tetracyclic meroterpenoids, including this compound, utilizes an auxiliary-controlled Diels-Alder reaction between a diene and a dienophile derived from tiglic acid to enable the enantioselective construction of the decalin subunit. uni-muenchen.denih.gov The chiral auxiliary acts as a control element temporarily incorporated into the substrate to influence the stereochemistry of newly formed stereogenic centers. york.ac.uk

Formal Synthesis Routes and Key Intermediate Preparation

Formal synthesis routes to this compound involve the synthesis of a known intermediate in a previously completed total synthesis. Several strategies have been developed for the preparation of key intermediates leading to the this compound core. One approach involves the coupling of an isoindolinone segment with a functionalized decalin precursor. pharm.or.jprsc.org For example, a convergent strategy describes the coupling of an isoindolinone segment with (+)-5-methyl-Wieland–Miescher ketone, a known chiral building block, to form a crucial intermediate. pharm.or.jp Another formal synthesis approach involves the preparation of a dehydrodecalin intermediate, which can then be converted to the cis-decalin core of this compound through a cyclization/isomerization sequence. nih.gov Key intermediates often include highly functionalized decalin systems and appropriately substituted isoindolinone building blocks. beilstein-journals.orgpharm.or.jprsc.orgnih.gov

Modular Synthetic Platforms for Meroterpenoid Libraries

The structural complexity and diverse biological activities of tetracyclic meroterpenoids, including this compound, have driven the development of modular synthetic platforms. researchgate.netuni-muenchen.denih.govresearchgate.net These platforms aim to provide flexible and efficient routes to access a range of natural and non-natural analogs. A highly modular synthetic strategy has been reported that enables the synthesis of this compound and other related meroterpenoids. researchgate.netuni-muenchen.denih.gov This strategy employs a three-component coupling approach involving a phenol, a diene, and a dienophile, allowing for structural variation of multiple coupling components. uni-muenchen.denih.gov This modularity facilitates the generation of libraries of meroterpenoids for biological screening. nih.gov The key steps in such platforms often include asymmetric construction of the decalin subunit and efficient coupling with the aromatic moiety. uni-muenchen.denih.gov

Strategic Chemical Transformations in this compound Synthesis

The construction of the pentacyclic framework of this compound relies on specific strategic chemical transformations to establish the correct connectivity and stereochemistry.

Cyclization Cascade Reactions

Cyclization cascade reactions are powerful tools in this compound synthesis, allowing for the rapid construction of multiple rings and stereocenters in a single operation. beilstein-journals.orgresearchgate.netrsc.orgmdpi.comuni-koeln.deuni-muenchen.demdpi.comuva.es A key transformation in some syntheses is a Lewis acid-induced domino epoxide-opening/rearrangement/cyclization cascade. beilstein-journals.orgnih.govresearchgate.netrsc.org This cascade is initiated by activation of an epoxide precursor with a Lewis acid, such as BF₃·OEt₂, triggering a series of molecular rearrangements and cyclization events that assemble the pentacyclic core of this compound stereoselectively. beilstein-journals.orgnih.govresearchgate.netrsc.org Proposed mechanisms for these cascades often involve the generation and rearrangement of carbocation intermediates, followed by intramolecular trapping by a phenolic alcohol or other nucleophile. beilstein-journals.orgresearchgate.net Another type of cascade reaction explored is the radical cascade cyclization of epoxyfarnesol (B3065568) derivatives, which can lead to the formation of decalin systems. mdpi.commdpi.com

Stereochemical Control in Decalin Subunit Formation

Precise stereochemical control is paramount in the synthesis of the cis-fused decalin subunit of this compound, which contains multiple contiguous stereocenters. iitb.ac.inpsu.edu Various methods have been developed to achieve this control. Auxiliary-controlled Diels-Alder reactions are utilized for the enantioselective construction of the decalin framework, as mentioned earlier. researchgate.netuni-muenchen.denih.gov Another strategy involves stereocontrolled hydrogenation of an exo-olefinic decalin to install a specific stereogenic center. researchgate.net Palladium-catalyzed methods have also been employed for the stereocontrolled generation of cis-ring junctions in decalin systems. iitb.ac.in Furthermore, acid-mediated cyclization/isomerization reactions can be used to selectively install either the cis- or trans-decalin stereochemistry from a common precursor. researchgate.netuni-muenchen.denih.gov The stereochemical outcome in these reactions is often influenced by factors such as transition state geometry and steric interactions. whiterose.ac.uk

Isoindolinone Subunit Construction

The isoindolinone subunit is a distinctive feature of this compound, and its efficient construction is a critical aspect of the total synthesis. beilstein-journals.orgnih.govnih.govresearchgate.net Several strategies have been developed for the synthesis of this nitrogen-containing heterocyclic moiety. One approach involves the conversion of a substituted aromatic precursor to the isoindolinone through a sequence of reactions including nitrile formation, hydrogenation, and lactam formation. beilstein-journals.orgnih.gov Another method utilizes an intramolecular addition-elimination reaction of an amide precursor to form the isoindolinone ring. nih.gov Modular synthetic platforms often involve the preparation of the isoindolinone as a building block that is then coupled with the decalin component. pharm.or.jprsc.org The synthesis of the isoindolinone subunit can involve multiple steps from commercially available starting materials. beilstein-journals.orgnih.gov

Innovations and Future Directions in this compound Synthesis

The complex pentacyclic structure and potent antiviral activity of this compound have made it an attractive target for total synthesis, driving the development of innovative synthetic methodologies. Since the first total synthesis of racemic this compound in 1998, significant advancements have been made, particularly focusing on enantioselective routes and more efficient strategies. acs.orgnih.gov

Early strategies towards the synthesis of this compound often involved building the pentacyclic ring system step-by-step from simpler precursors. acs.org A notable innovation in this field was the development of a strategy featuring a Lewis acid-induced domino epoxide-opening/rearrangement/cyclization reaction. This key step allows for the stereoselective construction of the requisite pentacyclic core structure in a single operation, significantly increasing the efficiency of the synthesis. acs.orgnih.govnih.govresearchgate.net

Research has also explored different approaches to construct the key subunits of this compound. For instance, one strategy involved rapidly accessing the decalin subunit through an exo-selective Diels-Alder reaction, while the isoindolinone portion was synthesized via a highly efficient de novo route starting from dimedone. fu-berlin.de A challenging sp2–sp3 Negishi cross-coupling reaction was successfully employed to construct the crucial C15–C16 bond, connecting the arene with the decalin subunit. fu-berlin.de

Future directions in this compound synthesis are likely to focus on further improving efficiency, reducing the number of steps, and exploring more sustainable and environmentally friendly methodologies, aligning with the principles of green chemistry. laxai.com The application of transition metal-catalyzed reactions, including C-H and C-C activation, is an emerging tool that can lead to more concise and efficient synthetic routes for complex natural products like this compound. chimia.ch

Another promising avenue lies in biosynthetically inspired strategies. Understanding the putative biosynthetic pathway of this compound, which involves a series of rearrangements, can inform the design of biomimetic synthetic routes that mimic these natural transformations. beilstein-journals.orgmdpi.com For example, a proposed strategy involves a biosynthetically inspired sequence of 1,2-hydride and methyl shifts as a key step for accessing marine meroterpenoids with aureane skeletons, including this compound. mdpi.com

The integration of advanced computational tools, such as artificial intelligence and machine learning, is also expected to play a growing role in optimizing synthetic pathways and predicting compound properties, further streamlining the discovery and synthesis of this compound and its analogues. laxai.comopenaccessjournals.comresearchgate.net

Detailed research findings highlight the progress made in developing enantioselective routes. The first enantioselective total synthesis of (+)-Stachyflin was achieved using a BF₃·Et₂O-induced domino epoxide-opening/rearrangement/cyclization reaction. nih.gov This method starts from the (+)-5-methyl-Wieland–Miescher ketone and stereoselectively forms the pentacyclic ring system in one step. researchgate.net

Data from various synthetic studies illustrate the diversity of approaches and the ongoing efforts to refine this compound synthesis. While specific yield data for all innovative steps were not consistently available across the search results for direct comparison in a single table, the reported strategies indicate a focus on developing more convergent and stereocontrolled routes compared to earlier linear approaches. acs.orgnih.govfu-berlin.de

Further research is anticipated to explore novel catalytic systems, innovative cascade reactions, and potentially flow chemistry techniques to enable more rapid, scalable, and sustainable access to this compound and its structurally related analogues for further biological evaluation and structure-activity relationship studies.

Mechanistic Investigations of Biological Activity

Cellular Mechanisms of Action

At the cellular level, Stachyflin exerts its antiviral effect by targeting the process of viral entry into the host cell. This inhibitory action is specific to the fusion step, which is a mandatory prerequisite for the release of the viral genome into the cytoplasm and subsequent replication.

Inhibition of Viral-Cell Membrane Fusion

This compound has been shown to be a potent inhibitor of the fusion between the influenza virus envelope and the host cell's endosomal membrane. nih.govnih.gov This fusion event is a pH-dependent process that occurs after the virus has been internalized by the host cell via endocytosis. As the endosome acidifies, it triggers a conformational change in the viral HA protein, exposing a fusion peptide that inserts into the endosomal membrane and initiates the merging of the two membranes.

Research has demonstrated that this compound's presence prevents this fusion process. nih.gov This has been observed in assays such as virus-mediated hemolysis, where the compound inhibits the lysis of red blood cells induced by the influenza virus, a model for membrane fusion. nih.govnih.gov The timing of addition experiments in in vitro studies further supports this, indicating that this compound is most effective when present during the early stages of infection, consistent with an inhibitory effect on viral entry. nih.gov

Interference with Hemagglutinin (HA) Conformational Change

The inhibitory effect of this compound on membrane fusion is a direct consequence of its ability to interfere with the acid-induced conformational change of the HA protein. nih.gov The HA protein is a trimer composed of HA1 and HA2 subunits. The HA1 subunit is responsible for binding to sialic acid receptors on the host cell surface, while the HA2 subunit mediates membrane fusion.

At neutral pH, the HA protein is in a metastable, pre-fusion conformation. The drop in pH within the endosome triggers an irreversible conformational change in HA, particularly in the HA2 subunit, which refolds to project the fusion peptide towards the endosomal membrane. This compound effectively blocks this structural rearrangement. nih.gov This interference stabilizes the pre-fusion state of HA, even in an acidic environment, thereby preventing the exposure of the fusion peptide and the subsequent steps leading to membrane fusion. Notably, the effect of this compound has been described as virucidal, as its impact on the virus is not reversible by washing the treated virus. nih.gov

Molecular Mechanisms of Biological Intervention

Delving into the molecular level, the mechanism of this compound involves a specific interaction with the viral HA protein, which in turn modulates its function.

Modulation of Viral Protein Function

This compound's antiviral activity is highly specific, targeting the HA protein of certain influenza A virus subtypes. It has demonstrated inhibitory effects against H1, H2, H5, and H6 subtypes, but not against H3 subtypes or influenza B viruses. nih.govnih.govyoutube.com This subtype specificity points to structural differences in the HA proteins of various subtypes.

Docking simulations and the analysis of this compound-resistant viral mutants have identified a potential binding pocket for the compound on the HA2 subunit of the hemagglutinin. nih.gov This binding site is located in a cavity formed by helix A and helix D of the HA2 subunit. nih.gov Specific amino acid residues have been identified as crucial for the binding of this compound and for conferring susceptibility to the compound. These include D37, K51, T107, and K121. nih.gov Mutations in these residues have been shown to confer resistance to this compound, highlighting their importance in the drug-protein interaction. nih.gov

By binding to this pocket, this compound is thought to stabilize the HA2 subunit, preventing the conformational changes required for membrane fusion. This modulation of the HA protein's function is the molecular basis for this compound's antiviral activity.

Interaction with Host Cellular Pathways (where relevant and without clinical context)

Current research on the mechanism of action of this compound has primarily focused on its direct interaction with the viral hemagglutinin protein. There is no significant evidence to suggest that this compound's primary antiviral mechanism involves direct and functionally relevant interactions with host cellular pathways. Its mode of action is characterized by a targeted intervention in a virus-specific process, namely the HA-mediated membrane fusion.

Molecular Target Identification and Validation

Identification of Viral Hemagglutinin (HA) as a Primary Target

Research has established viral hemagglutinin (HA) as the primary molecular target of Stachyflin. nih.gov HA plays crucial roles in the initiation of influenza virus infection, including receptor binding and membrane fusion. nih.govexplorationpub.commdpi.com this compound has been shown to inhibit the HA-mediated virus-cell fusion process by interfering with the necessary conformational change of HA induced by low pH or heat treatment. nih.gov This interference stabilizes the prefusion conformation of HA2 at fusogenic pH, thereby preventing the rearrangement required for membrane fusion. amegroups.orgplos.org The observation that this compound-resistant variants exhibit amino acid substitutions in the HA protein further supports HA as the target. nih.govnih.gov

Subtype Specificity of HA Binding (e.g., H1, H2, H5, H6)

This compound exhibits subtype-specific antiviral activities against influenza A viruses. Initially, it was found to inhibit H1 and H2 subtypes but not H3. nih.govnih.gov Subsequent studies revealed that this compound also inhibits the replication of H5 and H6 subtypes, as well as the A(H1N1)pdm09 virus. nih.govnih.gov The susceptibility of different HA2 protein subtypes to this compound has been ordered as H1 > H7 > H5 > H2 > H3. ijcea.orgresearchgate.net This subtype specificity is linked to the structural differences in the binding pocket among different HA subtypes. nih.govresearchgate.net

An interactive table summarizing the subtype specificity is presented below:

| HA Subtype | Antiviral Activity |

| H1 | Inhibited |

| H2 | Inhibited |

| H3 | Not Inhibited |

| H5 | Inhibited |

| H6 | Inhibited |

| H7 | Inhibited (lower than H1) ijcea.org |

| A(H1N1)pdm09 | Inhibited |

Characterization of HA Binding Pockets

The binding pocket for this compound has been predicted to reside within a large cavity in the HA2 region of the HA trimer. nih.govresearchgate.net Specifically, this pocket is located between helix A and helix D of the HA2 subunit. nih.govresearchgate.net Computational docking simulations have helped characterize this binding site. nih.govresearchgate.net This cavity accommodates most of the amino acid substitutions found in this compound-resistant virus clones. nih.govresearchgate.net The three-dimensional structure of this cavity differs between this compound-susceptible and insusceptible virus strains, contributing to the observed subtype specificity. nih.govnih.gov

Analysis of Amino Acid Residues Critical for Interaction and Resistance

Amino acid substitutions in the HA2 subunit have been found in this compound-resistant viruses. nih.govnih.gov Specific residues have been identified as critical for the construction of the this compound binding cavity and for conferring resistance. Docking simulations indicated that D37, K51, T107, and K121 are responsible for forming the binding cavity. nih.govnih.gov Mutations at positions like K51R and K121E in the HA2 subunit have been shown to confer this compound resistance. amegroups.orgnih.gov Other substitutions, such as D37N, K51R, and T107I, may alter the stability of HA, leading to distortion of the binding pocket and decreased binding affinity for this compound. nih.govresearchgate.net The substitution D85H can abolish a salt bridge that stabilizes the HA structure, indirectly affecting the binding pocket. nih.govresearchgate.net

An interactive table listing key amino acid residues and their role is presented below:

| Residue (HA2) | Role | Impact of Substitution (Examples) |

| D37 | Involved in forming binding cavity | D37N may distort pocket nih.govresearchgate.net |

| K51 | Involved in forming binding cavity | K51R confers resistance amegroups.orgnih.gov, may distort pocket nih.govresearchgate.net |

| T107 | Involved in forming binding cavity | T107I may distort pocket nih.govresearchgate.net |

| K121 | Involved in forming binding cavity | K121E confers resistance amegroups.orgnih.gov |

| D85 | Involved in salt bridge stabilizing HA structure | D85H may destabilize HA and binding pocket nih.govresearchgate.net |

Methodologies for Target Elucidation

The identification and validation of HA as the target of this compound, as well as the characterization of its interaction, have relied on a combination of experimental and computational methodologies.

Computational Docking Simulations

Computational docking simulations have been extensively used to predict the possible binding models of this compound with HA from different influenza strains. nih.govresearchgate.net These simulations help to visualize how this compound interacts with the amino acid residues within the binding pocket and to understand the structural basis of its activity and subtype specificity. nih.govresearchgate.net Docking studies have been crucial in identifying the potential binding site in the HA2 subunit and the key residues involved in the interaction. nih.govnih.gov

Mutational Analysis and Resistant Virus Selection

Mutational analysis and the selection of this compound-resistant viruses have been vital experimental approaches. By passaging viruses in the presence of this compound, resistant variants are selected. nih.gov Sequencing the HA genes of these resistant clones allows for the identification of amino acid substitutions associated with reduced susceptibility to this compound. nih.govnih.gov Characterizing the phenotype of these resistant mutants, including their replication and fusion properties, confirms the role of the identified mutations in conferring resistance and validates HA as the target. nih.govnih.gov Site-directed mutagenesis can then be used to introduce specific mutations into susceptible strains to confirm their impact on this compound sensitivity. nih.gov

Chemical Proteomics Approaches

Chemical proteomics represents a powerful suite of techniques employed for the systematic identification of protein targets of small molecules within complex biological systems. This approach integrates chemical biology with mass spectrometry to provide a global view of small molecule-protein interactions. The fundamental principle involves using chemical probes, often derived from the small molecule of interest, to capture or label interacting proteins, which are then identified and quantified using proteomic methods. mdpi.comresearchgate.net

One prominent chemical proteomics strategy is Activity-Based Protein Profiling (ABPP). ABPP utilizes small-molecule probes, known as activity-based probes (ABPs), that are designed to covalently modify the active site of specific enzyme families or functional classes of proteins. frontiersin.orgfrontiersin.orgcreative-biolabs.comnih.gov These probes typically consist of a reactive group that targets a specific residue in the protein's active site, a linker, and a reporter tag (such as a fluorescent dye or biotin) for detection and enrichment. mdpi.comfrontiersin.orgcreative-biolabs.com By applying ABPP to a complex proteome, researchers can profile the functional state of enzymes and identify which proteins are actively targeted by a small molecule, often by observing a decrease in the probe's binding in the presence of the competing small molecule. frontiersin.orgcreative-biolabs.com

Another key approach is affinity chromatography, often employed in compound-centric chemical proteomics (CCCP). researchgate.netfrontiersin.org In this method, the small molecule of interest is immobilized onto a solid support, such as beads. mdpi.comfrontiersin.org Cell or tissue lysates are then incubated with the immobilized compound, allowing proteins that bind to the small molecule to be captured. frontiersin.orgeuropeanreview.org After washing away non-binding proteins, the captured proteins are eluted and identified, typically by mass spectrometry. frontiersin.orgeuropeanreview.orgresearchgate.net This method is effective for identifying proteins that interact directly with the small molecule, whether covalently or non-covalently. nih.govevotec.com Variations include using probes with tags (like biotin (B1667282) or alkyne) that allow for enrichment of protein-probe complexes using affinity reagents (e.g., streptavidin) or click chemistry. europeanreview.org

Photoaffinity labeling (PAL) is another technique used, particularly for identifying targets of non-covalent binders. nih.govresearchgate.net This involves incorporating a photoreactive group into the small molecule probe. nih.gov Upon UV irradiation, the photoreactive group is activated, forming a covalent bond with interacting proteins in close proximity. europeanreview.orgnih.gov The labeled proteins can then be enriched and identified. europeanreview.orgnih.gov

Following the capture or labeling of proteins, mass spectrometry (MS) is the primary tool for protein identification and often quantification. europeanreview.orgresearchgate.netresearchgate.net Advanced quantitative proteomic techniques, such as stable isotope labeling (e.g., SILAC) or isobaric tags (e.g., iTRAQ, TMT), can be integrated with chemical proteomics workflows to enable the comparison of protein binding levels under different conditions, such as in the presence or absence of the small molecule. frontiersin.orgnih.govresearchgate.net This quantitative aspect helps to distinguish specific binders from non-specific interactions. researchgate.net

| Chemical Proteomics Approach | Principle | Probe Type | Detection/Identification Method |

| Activity-Based Protein Profiling (ABPP) | Covalent modification of enzyme active sites by activity-based probes. | Activity-based probes (ABPs) with reactive group and reporter tag. | Mass Spectrometry, Gel Electrophoresis |

| Affinity Chromatography (CCCP) | Capture of binding proteins using immobilized small molecule or tagged probe. | Immobilized small molecule or tagged probe. | Mass Spectrometry, SDS-PAGE |

| Photoaffinity Labeling (PAL) | Covalent cross-linking upon photoactivation of a probe. | Probes with photoreactive group and reporter tag. | Mass Spectrometry |

Structure Activity Relationship Sar Studies and Analogue Design

Elucidation of Key Structural Features for Biological Efficacy

Structure-activity relationship studies have aimed to identify the specific parts of the stachyflin molecule responsible for its potent antiviral effects. These investigations have revealed the critical contributions of the complex pentacyclic core, the cis-fused decalin system, the isoindolinone subunit, and specific functional groups. nih.govnih.govumed.plresearchgate.net

Role of the Pentacyclic Moiety and Cis-Fused Decalin

This compound possesses a unique pentacyclic structure that includes a cis-fused decalin system. nih.govresearchgate.netbeilstein-journals.org This intricate core structure is fundamental to its biological efficacy. The specific stereochemistry of the pentacyclic ring system, including the cis-fusion of the decalin, appears to be essential for optimal activity. researchgate.netrsc.org Synthetic efforts towards this compound have highlighted the importance of constructing this complex core with precise stereochemical control. researchgate.netnih.gov The pentacyclic framework likely provides the necessary scaffold for proper interaction with its biological target, the influenza virus hemagglutinin. researchgate.net

Significance of Isoindolinone Subunit Modifications

The isoindolinone subunit is another key component of the this compound structure. beilstein-journals.orgnih.gov Research has indicated that even subtle modifications to this aromatic isoindolinone part can dramatically influence the observed anti-influenza A virus activity. researchgate.netnih.govcore.ac.uk This suggests that the isoindolinone moiety is not merely a passive part of the molecule but plays an active role in binding or interacting with the target. The isoindoline (B1297411) scaffold, in general, is known to be present in compounds with diverse biological activities, including antiviral properties. jmchemsci.comumed.plresearchgate.net

Impact of Specific Functional Groups (e.g., 6'-hydroxy, C-5' positions)

Specific functional groups within the this compound structure have also been identified as critical for its antiviral potency. Modifications at the 6'-hydroxy group and the C-5' position have been shown to markedly diminish antiviral activity. nih.gov For instance, acetylthis compound (B1218496), which is acetylated at the 6'-hydroxy group, exhibits significantly reduced activity compared to this compound, being approximately 77-fold less potent against influenza A virus (H1N1) in vitro. nih.govmedchemexpress.cn This highlights the importance of the free 6'-hydroxy group and the nature of the substituents at the C-5' positions for potent antiviral action.

Preliminary SAR data comparing this compound and acetylthis compound:

| Compound | In vitro Anti-Influenza A (H1N1) Activity (IC₅₀) | Relative Activity (vs. This compound) |

| This compound | 0.003 µM | 1x |

| Acetylthis compound | ~0.231 µM (77 times higher than this compound) | ~0.013x |

Note: IC₅₀ value for Acetylthis compound is calculated based on it being ~77-fold less active than this compound (0.003 µM * 77 ≈ 0.231 µM). nih.govmedchemexpress.cn

Design and Synthesis of this compound Analogues

The insights gained from SAR studies have guided the design and synthesis of this compound analogues with the goal of identifying compounds with improved potency, broader spectrum of activity, or more favorable pharmacological properties. nih.govnih.govcore.ac.uk

Strategies for Structural Diversification

Various strategies have been employed to create structural diversity around the this compound scaffold. These include modifications to the isoindolinone subunit, alterations to the pentacyclic core, and variations of substituents at key positions like the 6'-hydroxy and C-5' positions, although modifications at the latter two positions generally led to decreased activity. nih.govnih.govcore.ac.uk

Specific modifications explored include the synthesis of oxidized derivatives such as the 3-oxo and 3,8'-dioxo derivatives, which showed potent antiviral activity comparable to this compound. nih.gov Conversely, the 3-epi derivative was found to be four times less active than this compound. nih.gov Strategies have also involved connecting the decalin subunit to different aromatic systems and introducing structural changes like a contracted cyclopentene (B43876) ring, which in one case, led to regained activity in an analog. nih.gov The importance of functionalities on both the decalin and aromatic subunits has been noted, as their absence resulted in inactive compounds. nih.gov

Synthesis of Chemically Modified Derivatives

The synthesis of this compound analogues involves complex chemical routes due to the intricate nature of the this compound core. Both semi-synthetic and total synthetic approaches have been utilized. nih.govcore.ac.uk Derivatives have been synthesized starting from natural acetylthis compound. nih.gov

Total synthesis strategies have focused on the enantioselective construction of the pentacyclic ring system, often employing key cascade reactions to build the complex scaffold efficiently and stereoselectively. researchgate.netrsc.org Modular synthetic platforms have been developed to allow for the systematic variation of different parts of the molecule, such as connecting the decalin subunit to various substituted arenes through reactions like carbonyl addition or sp²-sp³ cross-coupling. nih.gov These synthetic efforts enable the creation of libraries of analogues to thoroughly explore the SAR.

| Analogue Type | Representative Examples (based on description) | Observed Activity (vs. This compound) | Reference |

| Acetylated | Acetylthis compound | Markedly diminished (~77x less) | nih.govnih.govmedchemexpress.cn |

| Oxidized (at C-3) | 3-oxo derivative | Potent (similar to this compound) | nih.gov |

| Oxidized (at C-3, C-8') | 3,8'-dioxo derivative | Potent (similar to this compound) | nih.gov |

| Epimerized (at C-3) | 3-epi derivative | Reduced (4x less) | nih.gov |

| Modified at 6'-OH | (Various, including acetylation) | Markedly diminished | nih.gov |

| Modified at C-5' | (Various) | Markedly diminished | nih.gov |

| Contracted Cyclopentene Ring | (Analogue with contracted cyclopentene) | Regained activity | nih.gov |

| Substituted on Lactam Amide Hydrogen | SQ-02-S-L2, SQ-02-S-L1, SQ-02-S-V1 | Low level of activity | nih.gov |

| Amidine instead of Lactam | Deacetyl SQ-02-S-V2 | Potent (similar to this compound) | nih.gov |

5.3. Correlations between Structural Modifications and Altered Biological Activity

Structure-Activity Relationship (SAR) studies of this compound have primarily focused on understanding the chemical groups essential for its potent anti-influenza A virus activity and how modifications to its unique pentacyclic structure, which includes a cis-fused decalin moiety, affect this activity nih.govnih.govjst.go.jp. This compound functions as a hemagglutinin (HA) fusion inhibitor, interfering with the process by which the virus enters host cells nih.govjmchemsci.com. Investigations into this compound analogues have revealed specific structural determinants crucial for its antiviral efficacy.

Preliminary SAR studies involving semi-synthetic derivatives of this compound have provided key insights. Acetylthis compound, a naturally occurring analogue isolated alongside this compound, was found to be significantly less active, approximately 77-fold less potent than this compound against influenza A virus (H1N1) in vitro nih.govjst.go.jp. This suggests that the free hydroxyl group at a specific position (though not explicitly numbered in the provided abstracts for acetylthis compound formation) is important for optimal activity.

Further targeted modifications of acetylthis compound have shed more light on critical structural features. Oxidation at the C-3 position to yield the 3-oxo derivative, and oxidation at both the C-3 and C-8' positions to form the 3,8'-dioxo derivative, resulted in analogues that retained potent antiviral activity comparable to that of this compound nih.gov. This indicates that these positions can tolerate oxidation without a significant loss of activity.

In contrast, modifications at other positions proved detrimental to antiviral potency. The 3-epi derivative, where the stereochemistry at the C-3 position is inverted, showed a four-fold reduction in activity compared to this compound nih.gov. This highlights the importance of the specific stereochemistry at C-3 for maintaining high antiviral efficacy. Furthermore, modifications to the 6'-hydroxy group and the C-5' position led to a marked diminution of antiviral activity nih.gov. This suggests that the integrity of the 6'-hydroxyl group and the chemical environment around the C-5' position are critical for the interaction of this compound with its target, likely the viral hemagglutinin.

Subtle modifications to the aromatic isoindolinone component of this compound have also been reported to have a drastic effect on its activity against H1N1 influenza virus core.ac.uk. While specific details of these modifications and their exact impact are not extensively detailed in the provided abstracts, this finding underscores the sensitivity of this compound's activity to alterations in this part of the molecule.

The antiviral activity of this compound is subtype-specific, showing potency against influenza A viruses of H1, H2, H5, and H6 subtypes, as well as the A(H1N1)pdm09 virus jmchemsci.comnih.gov. This subtype specificity is linked to its binding to a specific pocket on the HA2 subunit of the hemagglutinin protein nih.govthno.orgresearchgate.net. Research involving resistant virus clones with amino acid substitutions on the HA2 subunit has helped to identify residues potentially involved in this compound binding. Mutations at positions such as D37, K51, T107, and K121 within or near the predicted binding pocket can affect this compound binding affinity and lead to resistance nih.govresearchgate.net. Mutations at more distant sites like D85, I91, and L98 can also confer resistance, possibly by inducing conformational changes in the HA structure that indirectly impact the binding pocket nih.gov. These findings from resistance studies further support the importance of the specific three-dimensional interaction between this compound and the HA2 subunit, and how structural changes in either molecule can alter biological activity.

The following table summarizes the relative antiviral activity of this compound and some of its key derivatives based on the provided research findings:

| Compound | Structural Modification Relative to this compound | Relative Antiviral Activity (vs. This compound) | Reference |

| This compound | - | 1x (Basis of comparison) | nih.govjst.go.jp |

| Acetylthis compound | Acetylation (position not explicitly stated) | ~0.013x (77-fold less active) | nih.govjst.go.jp |

| 3-oxo derivative | Oxidation at C-3 | Potent (similar to this compound) | nih.gov |

| 3,8'-dioxo derivative | Oxidation at C-3 and C-8' | Potent (similar to this compound) | nih.gov |

| 3-epi derivative | Epimerization at C-3 | 0.25x (Four times less active) | nih.gov |

| 6'-hydroxy modified | Modification of the 6'-hydroxy group | Markedly diminished | nih.gov |

| C-5' modified | Modification at the C-5' position | Markedly diminished | nih.gov |

| Aromatic isoindolinone modified | Subtle modifications of this component | Drastic effect on H1N1 activity | core.ac.uk |

Table 1: Relative Antiviral Activity of this compound and Selected Derivatives

Preclinical in Vitro and in Vivo Efficacy Studies Excluding Clinical Human Trials

Antiviral Activity against Influenza A Virus Strains in Cell Culture Models (e.g., MDCK cells)

Stachyflin has demonstrated significant antiviral activity against various influenza A virus strains in in vitro studies, primarily conducted in Madin-Darby canine kidney (MDCK) cells. nih.gov The compound is understood to function as a hemagglutinin (HA) fusion inhibitor, preventing the virus from fusing with the host cell membrane, a critical step in the viral infection process. nih.gov

Concentration-Dependent Inhibition Profiles

The inhibitory effect of this compound on influenza A virus replication is concentration-dependent. Studies have determined the 50% inhibitory concentration (IC50) for various strains, revealing potent activity in the micromolar to nanomolar range. For instance, against the A/WSN/1933 (H1N1) strain, this compound exhibited a high susceptibility. researchgate.net The IC50 values for susceptible strains generally range from 0.05 to 4.7 μM. nih.gov One study highlighted an IC50 value of 0.003 µM for this compound against an influenza A virus (H1N1) strain. nih.gov The antiviral effects have been evaluated at concentrations up to 6.50 μM without inducing cytopathic effects in the MDCK cell monolayers. nih.govresearchgate.net

Spectrum of Antiviral Activity across HA Subtypes

This compound exhibits a specific spectrum of activity against influenza A virus subtypes, which is determined by the type of hemagglutinin (HA) protein on the viral surface. nih.govnih.gov Initial findings identified its inhibitory action against H1 and H2 subtypes, with no activity against H3 strains. nih.gov Subsequent, more extensive research expanded this profile, confirming its efficacy against H1, H2, H5, and H6 subtypes, including the A(H1N1)pdm09 virus. nih.govresearchgate.netnih.gov However, the compound did not show inhibitory effects against other subtypes from H3, H4, and H7 through H16 in MDCK cells. nih.gov This subtype-specific activity is attributed to the structure of a potential binding pocket for this compound on the HA protein. nih.govnih.gov

Table 1: Antiviral Spectrum of this compound against Influenza A Virus HA Subtypes

| HA Subtype | Activity |

|---|---|

| H1 | Susceptible |

| H2 | Susceptible |

| H3 | Not Susceptible |

| H4 | Not Susceptible |

| H5 | Susceptible |

| H6 | Susceptible |

| H7-H16 | Not Susceptible |

Efficacy in Relevant Animal Models of Viral Infection (Focus on effects on virus growth rather than host response/safety)

The in vitro antiviral activity of this compound has been further substantiated by its efficacy in reducing viral replication in animal models of influenza A infection.

Reduction of Viral Replication in Target Organs (e.g., lungs in mouse models)

In studies using mouse models, this compound has been shown to significantly inhibit influenza virus growth in the lungs. nih.gov When mice were infected with A/WSN/1933 (H1N1) or A/chicken/Ibaraki/1/2005 (H5N2) strains, treatment with this compound resulted in substantially lower mean virus titers in the lungs compared to control groups. nih.govresearchgate.netnih.gov Specifically, in mice infected with the WSN strain, the mean virus titer in the lungs of treated mice was 10^3.5 TCID50/g, whereas the control group had a titer of 10^6.2 TCID50/g. nih.govresearchgate.net Similarly, for the Ibaraki strain, the treated group showed a mean lung virus titer of 10^3.4 TCID50/g compared to 10^5.4 TCID50/g in the control group. nih.govresearchgate.net These findings indicate that this compound effectively curtails viral replication in the primary target organ of influenza infection.

Table 2: Effect of this compound on Influenza Virus Titer in Mouse Lungs

| Virus Strain | Treatment Group | Mean Virus Titer (TCID50/g) |

|---|---|---|

| A/WSN/1933 (H1N1) | This compound | 10^3.5 |

| Control | 10^6.2 | |

| A/chicken/Ibaraki/1/2005 (H5N2) | This compound | 10^3.4 |

| Control | 10^5.4 |

Potential for Other Preclinical Research Applications

While this compound is primarily investigated for its antiviral properties, the broader class of compounds to which it belongs, meroterpenoids, has been explored for other therapeutic applications, notably in oncology.

In Vitro Anticancer Studies

Meroterpenoids, a class of natural products with mixed biosynthetic origins, have been identified as having potential anticancer activities. mdpi.comresearchgate.net In vitro studies on various cancer cell lines have demonstrated that certain synthetic and natural meroterpenes can inhibit cell viability and proliferation. mdpi.comresearchgate.net For instance, some marine-derived meroterpenoids have shown antiproliferative effects against human cancer cell lines such as breast adenocarcinoma (MCF-7), pancreas adenocarcinoma (Bx-PC3), and bone osteosarcoma (MG-63). mdpi.comresearchgate.net The mechanisms behind these effects can include the induction of cell cycle arrest. mdpi.com Although specific in vitro anticancer studies focusing on this compound were not prominently found, the recognized bioactivity of the meroterpenoid class suggests a potential avenue for future research into this compound's properties beyond its antiviral effects.

Based on the available scientific literature, there is a notable absence of research focused on the specific chemical compound “this compound” in the areas of in vitro antibacterial evaluations and its antioxidant properties within cellular systems. The primary body of research on this compound has been overwhelmingly directed towards its potent antiviral activities, particularly as an inhibitor of the influenza A virus.

Consequently, detailed research findings, data tables, and specific efficacy studies concerning its antibacterial and antioxidant activities are not available in the current body of scientific publications. The existing research has concentrated on elucidating its mechanism as a viral fusion inhibitor.

Therefore, it is not possible to provide a detailed article on the preclinical in vitro and in vivo efficacy of this compound concerning antibacterial evaluations and antioxidant properties in cellular systems as per the requested outline.

Biosynthetic Investigations and Natural Origins

Identification of the Producing Microorganism (Stachybotrys sp. RF-7260)

Stachyflin is a secondary metabolite produced by the filamentous fungus Stachybotrys sp. RF-7260. oup.comnih.gov This particular strain was identified as the source of this compound and its acetylated derivative, acetylthis compound (B1218496), through solid-state fermentation processes. researchgate.net The genus Stachybotrys is well-known for its ability to produce a diverse array of secondary metabolites. These fungi are commonly found in cellulose-rich environments. wikipedia.org The isolation and cultivation of Stachybotrys sp. RF-7260 were pivotal in enabling the structural elucidation and subsequent biological evaluation of this compound. Further studies involving the feeding of amino acid precursors, such as DL-lysine and DL-valine, to cultures of Stachybotrys sp. RF-7260 led to the production of novel this compound derivatives, highlighting the adaptability of the organism's biosynthetic machinery. nih.gov

Postulated Biosynthetic Pathways for this compound and Related Meroterpenoids

The biosynthesis of this compound is a complex process that is believed to follow the general principles of meroterpenoid formation, involving the convergence of the terpenoid and polyketide pathways.

Precursor Identification (e.g., Farnesyl pyrophosphate, Orsellinic acid)

The structural backbone of this compound suggests a hybrid origin, with key precursors being farnesyl pyrophosphate (FPP) and orsellinic acid. FPP, a C15 isoprenoid intermediate of the mevalonate (B85504) pathway, is the universally recognized precursor for the vast family of sesquiterpenoids. nih.govresearchgate.nettaylorandfrancis.com Orsellinic acid, on the other hand, is a classic polyketide, synthesized from acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS). researchgate.net The presence of both a complex polycyclic sesquiterpene-like core and an aromatic moiety in this compound's structure strongly supports the involvement of these two distinct biosynthetic starting materials. The biosynthesis of other meroterpenoids in fungi often involves the prenylation of a polyketide-derived aromatic core with a terpenoid pyrophosphate, a key step catalyzed by prenyltransferases. nih.gov

Key Enzymatic Steps and Rearrangements (e.g., Polyene Cyclization Cascade)

Following the initial prenylation of an orsellinic acid-derived precursor with farnesyl pyrophosphate, the biosynthesis of this compound is postulated to proceed through a series of intricate enzymatic transformations. A crucial and defining step in the formation of the complex polycyclic core of this compound is a polyene cyclization cascade. acs.orgnih.govacs.org This type of reaction is a hallmark of terpenoid biosynthesis, where a linear polyene substrate is folded into a specific conformation within an enzyme's active site and then undergoes a series of cation-initiated cyclizations and rearrangements to yield a complex polycyclic scaffold. acs.org

While the exact enzymatic machinery and the sequence of events in this compound biosynthesis have not been fully elucidated, it is hypothesized that a terpene cyclase catalyzes this remarkable transformation. The enzyme would orchestrate the precise folding of the farnesyl chain, followed by the initiation of the cyclization cascade, likely through protonation of a double bond or the opening of an epoxide. Subsequent intramolecular additions and potential hydride or methyl shifts would then lead to the formation of the characteristic ring system of this compound. The final steps in the pathway would likely involve tailoring enzymes such as oxidoreductases, which would introduce the various hydroxyl and other functional groups present in the final molecule.

Chemoenzymatic and Semisynthetic Approaches Inspired by Biosynthesis

The understanding of this compound's biosynthetic origins has paved the way for innovative synthetic strategies that combine the selectivity of enzymes with the versatility of chemical reactions. Chemoenzymatic approaches to sesquiterpenoid synthesis often employ enzymes to construct key chiral synthons or to perform specific, challenging transformations on synthetic intermediates. iupac.orgoup.comnih.govnih.gov For instance, dioxygenase enzymes can be used to introduce cis-diols into aromatic precursors, which can then be chemically elaborated into complex polycyclic systems. iupac.org

Inspired by the proposed polyene cyclization cascade, biomimetic chemical syntheses of this compound have been explored. These approaches aim to mimic the key cyclization step in the laboratory, often using Lewis or Brønsted acids to initiate the cascade. The total synthesis of this compound has been achieved, providing not only a means to produce the molecule but also offering insights into plausible biosynthetic transformations. nih.govrsc.org

Advanced Methodological Applications in Stachyflin Research

Spectroscopic and Crystallographic Techniques for Structural Confirmation

The definitive three-dimensional structure of Stachyflin was elucidated through a combination of powerful analytical techniques. Detailed Nuclear Magnetic Resonance (NMR) analyses were pivotal in determining the intricate connectivity and stereochemistry of the molecule. Furthermore, X-ray crystallographic analysis provided unequivocal confirmation of its novel pentacyclic moiety, which includes a cis-fused decalin ring system. These methods were crucial in establishing the absolute stereochemistry of this compound and its related compounds, such as Acetylthis compound (B1218496).

Computational Chemistry and Molecular Modeling for Interaction Analysis

Computational chemistry and molecular modeling have played a crucial role in understanding how this compound exerts its antiviral effects against the influenza A virus. Researchers have employed computer docking simulations to investigate the interaction between this compound and its molecular target, the hemagglutinin (HA) protein. nih.gov These simulations have helped to identify a potential binding pocket for this compound on the HA protein, providing insights into the specific amino acid residues that are important for this interaction. nih.gov By creating three-dimensional models of the HA protein and simulating the binding of this compound, scientists can predict how the compound inhibits the conformational changes in HA that are necessary for the virus to fuse with host cells. nih.gov

High-Throughput Screening Methodologies for Analogue Discovery

While specific high-throughput screening (HTS) campaigns for the discovery of this compound analogues are not extensively detailed in the available literature, the principles of HTS are highly applicable to this endeavor. HTS allows for the rapid testing of large libraries of chemical compounds for their ability to inhibit viral replication. creative-biostructure.comnih.gov In the context of this compound, a cell-based HTS assay could be developed to screen for compounds that protect host cells from the cytopathic effects of the influenza virus. researchgate.netnih.gov Such assays are often performed in 96-well or 384-well plates, enabling the simultaneous testing of thousands of compounds. creative-biostructure.com Hits from the primary screen would then be subjected to further analysis to confirm their antiviral activity and determine their mechanism of action, with the goal of identifying novel scaffolds with improved potency or broader activity against different influenza strains. researchgate.net

Applications of Synthetic Biology and Metabolic Engineering in Production

This compound is a sesquiterpenoid, a class of natural products that are biosynthetically derived from isoprene (B109036) units. nih.gov The production of sesquiterpenoids in their natural hosts is often low, making extraction and purification challenging and costly. Synthetic biology and metabolic engineering offer promising alternative approaches for the sustainable production of this compound and other valuable sesquiterpenoids. nih.govacs.org These disciplines involve the engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to heterologously produce the target compound. mdpi.comlbl.gov

Future Research Directions and Translational Perspectives Academic Focus

Elucidating Underexplored Biological Activities

While the anti-influenza A virus activity of Stachyflin is well-documented, its broader biological activity spectrum remains largely unexplored. The complex pentacyclic structure of this compound suggests the potential for interactions with multiple biological targets. Future research should prioritize screening this compound against a diverse panel of viruses, particularly other enveloped viruses that rely on glycoprotein-mediated membrane fusion for entry. Given that this compound inhibits the conformational changes of influenza hemagglutinin (HA), a crucial step in viral entry, it is plausible that it could exhibit activity against other viruses that utilize similar class I fusion proteins. nih.gov

Furthermore, investigations into non-antiviral activities are warranted. The sesquiterpenoid alkaloid scaffold could possess other pharmacological properties. Comprehensive in vitro screening assays could reveal potential cytotoxic effects against various cancer cell lines, antibacterial or antifungal activities, or immunomodulatory effects. Any identified activities would necessitate subsequent studies to determine the mechanism of action and assess the therapeutic window.

Development of Novel Synthetic Strategies for Enhanced Accessibility

The limited natural availability of this compound necessitates the development of efficient and scalable synthetic routes to support further biological evaluation and analogue synthesis. Existing total syntheses, while elegant in their chemical strategies, provide a foundation for the development of more streamlined and practical approaches. nih.govrsc.orgnih.gov

Optimization of Analogue Libraries for Potency and Specificity

The generation and screening of this compound analogues are crucial for improving its antiviral potency, expanding its activity spectrum, and enhancing its pharmacokinetic properties. Preliminary structure-activity relationship (SAR) studies have provided initial insights into the pharmacophore of this compound. nih.gov For example, modifications at the 6'-hydroxy group and the C-5' position have been shown to significantly reduce antiviral activity, highlighting the importance of these functionalities. nih.gov Conversely, the 3-oxo and 3,8'-dioxo derivatives have demonstrated potent antiviral activity comparable to the parent compound. nih.gov

Future work should involve the systematic modification of different regions of the this compound molecule. This includes, but is not limited to:

Modification of the indole (B1671886) moiety: Exploring the effects of substituting the indole ring with different electron-donating or electron-withdrawing groups.

Alterations to the sesquiterpenoid core: Investigating the impact of stereochemical changes and the introduction of different functional groups on the carbocyclic framework.

Derivatization of the hydroxyl groups: A comprehensive exploration of ester and ether analogues at the available hydroxyl positions to probe the steric and electronic requirements for optimal activity.

These analogue libraries should be screened not only for their activity against different influenza A subtypes but also for their selectivity and potential off-target effects. The data generated from these SAR studies will be invaluable for the rational design of second-generation this compound derivatives with improved therapeutic potential.

| Derivative | Relative Activity | Reference |

| Acetylthis compound (B1218496) | ~77-fold less active than this compound | nih.gov |

| 3-oxo derivative | Potent, similar to this compound | nih.gov |

| 3,8'-dioxo derivative | Potent, similar to this compound | nih.gov |

| 3-epi derivative | 4-fold less active than this compound | nih.gov |

Exploration of this compound as a Chemical Probe for Biological Pathways

This compound's specific mechanism of action makes it a valuable tool for dissecting the molecular events of influenza virus entry. By inhibiting the low pH-induced conformational change of hemagglutinin, this compound can be employed as a chemical probe to study the dynamics of viral membrane fusion. nih.govnih.gov Its utility as a research tool could be expanded in several ways:

Probing the kinetics of HA conformational change: this compound can be used to arrest the fusion process at a specific stage, allowing for the biophysical and structural characterization of fusion intermediates.

Mapping the binding pocket: The development of photoaffinity-labeled or biotinylated this compound analogues would enable the precise identification of its binding site on the HA2 subunit, validating computational docking models. nih.gov

Investigating the role of host factors: this compound could be used in cell-based assays to investigate how host cell factors may influence the HA conformational change and the fusion process.

The subtype specificity of this compound (activity against H1, H2, H5, and H6, but not H3) also presents an opportunity to use it as a tool to understand the structural determinants of this specificity. nih.govnih.govresearchgate.netnih.gov Comparative studies of the this compound binding site in susceptible and non-susceptible HA subtypes could provide fundamental insights into the molecular basis of viral entry mechanisms.

Addressing Research Gaps in Mechanistic Understanding

Despite the identification of its target and general mechanism, several gaps remain in our understanding of how this compound inhibits influenza virus fusion. Future research should aim to address these unanswered questions:

Precise Binding Kinetics and Thermodynamics: A detailed characterization of the binding affinity, association and dissociation rates, and the thermodynamic parameters of the this compound-HA interaction is needed. This will provide a more complete picture of the binding event and can guide the design of more potent inhibitors.

High-Resolution Structural Elucidation: While docking studies have proposed a binding site in the HA2 subunit, a high-resolution crystal or cryo-electron microscopy structure of this compound in complex with the hemagglutinin trimer is essential. nih.gov This would definitively map the binding site and reveal the specific molecular interactions responsible for its inhibitory activity.

Molecular Basis of Subtype Specificity: The structural and molecular basis for this compound's activity against certain influenza A subtypes and not others needs to be elucidated. nih.gov Comparative structural and mutagenesis studies of the binding pocket in different HA subtypes could reveal the key residues that determine sensitivity or resistance.

Mechanisms of Resistance: While some resistance mutations have been identified in the HA2 subunit, a more comprehensive understanding of the potential resistance landscape is required. nih.gov In vitro resistance selection studies coupled with next-generation sequencing can identify a broader range of mutations that confer resistance and provide insights into the robustness of this compound as a potential therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.